2-Cyclopropyl-2-methoxypropanal
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Overview
Description
2-Cyclopropyl-2-methoxypropanal is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group and a methoxy group attached to a propanal backbone.
Mechanism of Action
Biochemical Pathways
Cyclopropane-containing compounds are known to have unique structural and chemical properties and are widespread in natural products . They are usually essential for biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxypropanal typically involves the reaction of cyclopropylmethyl bromide with methanol in the presence of a base, followed by oxidation of the resulting intermediate . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxypropanal undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-Cyclopropyl-2-methoxypropanoic acid.
Reduction: 2-Cyclopropyl-2-methoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-methoxypropanal has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-methoxyethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Cyclopropyl-2-methoxypropanoic acid: Oxidized form of 2-Cyclopropyl-2-methoxypropanal.
2-Cyclopropyl-2-methoxypropylamine: Substituted derivative with an amine group.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a methoxy group attached to an aldehyde backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-2-methoxypropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRSKNQTXZRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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